molecular formula C16H15FOS B1343443 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-18-5

4'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1343443
CAS No.: 898781-18-5
M. Wt: 274.4 g/mol
InChI Key: LMHXYQLFYCOXNR-UHFFFAOYSA-N
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Description

4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15FOS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, a thiomethyl group attached to another phenyl ring, and a propiophenone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

As with any chemical compound, handling “4’-Fluoro-3-(4-thiomethylphenyl)propiophenone” would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylthiobenzene.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 4-methylthiobenzene in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone can be scaled up using similar synthetic routes. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromo-3-(4-thiomethylphenyl)propiophenone: Similar structure with a bromine atom instead of fluorine.

    4’-Chloro-3-(4-thiomethylphenyl)propiophenone: Contains a chlorine atom instead of fluorine.

    4’-Iodo-3-(4-thiomethylphenyl)propiophenone: Features an iodine atom in place of fluorine.

Uniqueness

4’-Fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXYQLFYCOXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644377
Record name 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-18-5
Record name 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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